1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-
Overview
Description
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is an organic compound with the molecular formula C22H10O8 and a molecular weight of 402.31 g/mol. It is a highly conjugated molecule with a planar structure, known for its electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- involves the reaction of phthalic anhydride with hydroquinone in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalic anhydride moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phthalic anhydride derivatives.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is based on its electronic and optical properties. The compound can selectively bind to specific biomolecules and emit fluorescence upon excitation with light. This property makes it useful as a fluorescent probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione)
- 5,5-carbonylbis-1,3-isobenzofurandione
Uniqueness
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is unique due to its high degree of conjugation and planar structure, which contribute to its distinct electronic and optical properties. These properties make it particularly valuable in applications requiring selective binding and fluorescence.
Properties
IUPAC Name |
5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O8/c23-19-15-6-4-13(9-17(15)21(25)29-19)27-11-2-1-3-12(8-11)28-14-5-7-16-18(10-14)22(26)30-20(16)24/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEMZCBKPSBQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425019 | |
Record name | 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-92-7 | |
Record name | 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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